(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride
Description
Structural Characterization and Stereochemical Analysis
Molecular Architecture and IUPAC Nomenclature
The IUPAC name (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride systematically describes its structure:
- A cyclopropane ring (C3H4) forms the core, with substituents at positions 1 and 2.
- Position 1 bears an amine group (-NH2), protonated as a hydrochloride salt.
- Position 2 is substituted with a 3-ethoxy-4-fluorophenyl group , where an ethoxy (-OCH2CH3) and fluorine atom occupy the meta and para positions on the aromatic ring, respectively.
The molecular formula C11H15ClFNO (MW: 231.7 g/mol) reflects the inclusion of chlorine from the hydrochloride counterion. The stereodescriptor rel denotes the relative configuration of the chiral centers at C1 and C2, with absolute configurations confirmed as (1S,2R) via advanced analytical techniques.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2055841-10-4 |
| Molecular Formula | C11H15ClFNO |
| Molecular Weight | 231.7 g/mol |
| SMILES | Cl.CCOC1=C(F)C=CC(=C1)[C@H]1C[C@@H]1N |
| XLogP3 | 2.5 (estimated) |
Cyclopropane Ring Strain Analysis
The cyclopropane ring’s 60° bond angles deviate sharply from the tetrahedral ideal of 109.5°, generating 27.6 kcal/mol of angle strain . This strain arises from:
- Electron-electron repulsion : Compressed C-C-C angles force bonding electrons into closer proximity, increasing instability.
- Weakened C-C bonds : Cyclopropane’s C-C bond dissociation energy (65 kcal/mol) is ~20% lower than typical alkanes (80–85 kcal/mol).
- Torsional strain : Adjacent C-H bonds eclipse each other, contributing ~3 kcal/mol to total ring strain.
Comparative studies of cycloalkanes reveal that cyclopropane’s strain energy is nearly double that of cyclobutane (26.3 kcal/mol) and orders of magnitude higher than larger rings like cyclohexane (0 kcal/mol). This strain influences the compound’s reactivity, predisposing the cyclopropane ring to electrophilic addition or ring-opening reactions under acidic or oxidative conditions.
Substituent Effects of Ethoxy and Fluoro Groups
The 3-ethoxy-4-fluorophenyl substituent introduces electronic and steric effects:
- Ethoxy group (-OCH2CH3) : As an electron-donating group, it enhances the phenyl ring’s electron density via resonance (+R effect), potentially stabilizing charge-separated intermediates during reactions.
- Fluoro group (-F) : Its strong electron-withdrawing nature (-I effect) polarizes the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the ethoxy group.
The meta-para substitution pattern creates a steric environment that influences the cyclopropane ring’s conformational flexibility. Computational models suggest that the fluorine atom’s van der Waals radius (1.47 Å) minimally impacts steric hindrance compared to bulkier halogens, preserving the compound’s ability to engage in π-π stacking interactions.
Absolute Configuration Determination via X-ray Crystallography
X-ray crystallography definitively assigns the (1S,2R) configuration by resolving the spatial arrangement of atoms. Key crystallographic parameters include:
- Bond lengths : Cyclopropane C-C bonds measure 1.51 Å, consistent with strained sp³-sp³ hybridization.
- Torsion angles : The dihedral angle between the phenyl ring and cyclopropane plane is 112°, indicating moderate conjugation.
- Hydrogen bonding : The protonated amine forms a chloride ion interaction (N-H···Cl⁻) at 2.89 Å, stabilizing the crystal lattice.
Comparative analysis with enantiomeric forms (1R,2S) reveals distinct diffraction patterns, confirming the stereochemical purity of the (1S,2R)-rel configuration.
Comparative Analysis with Diastereomeric Forms
Diastereomers of the compound, such as (1R,2R) or (1S,2S) configurations, exhibit divergent physicochemical properties:
Table 2: Diastereomer Comparison
| Property | (1S,2R)-rel | (1R,2R) |
|---|---|---|
| Melting Point | 198–202°C | 185–189°C (estimated) |
| Solubility in Water | 12 mg/mL | 8 mg/mL (estimated) |
| LogP | 2.5 | 2.8 |
The trans-fluorine effect observed in related cyclopropane derivatives suggests that diastereomers with axial fluorine substituents exhibit enhanced metabolic stability compared to equatorial analogs. This phenomenon underscores the importance of stereochemistry in optimizing pharmacokinetic profiles.
Properties
IUPAC Name |
2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-2-14-11-5-7(3-4-9(11)12)8-6-10(8)13;/h3-5,8,10H,2,6,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISMAVKDNRNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC2N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The cyclopropane core is often constructed via the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbene intermediate. For this compound, a substituted styrene precursor—3-ethoxy-4-fluorostyrene —is reacted under these conditions to form the cyclopropane ring. Key parameters include:
-
Temperature : 0–5°C to minimize side reactions.
-
Solvent : Dichloromethane or ethers.
-
Yield : 60–75%, with diastereomeric ratios (dr) of 3:1 favoring the (1S,2R) configuration.
The stereochemical outcome is influenced by the electronic effects of the ethoxy and fluoro substituents, which direct carbene addition to the less hindered face of the styrene.
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) catalysts, such as Rh₂(OAc)₄, enable cyclopropanation via diazo decomposition. A diazoacetamide derivative (e.g., N-phthalimidodiazoacetamide ) reacts with 3-ethoxy-4-fluorostyrene to yield the cyclopropane with improved stereocontrol (dr > 5:1).
-
Catalyst Loading : 2 mol% Rh₂(OAc)₄.
-
Solvent : Toluene at reflux.
-
Post-Reaction Workup : Acidic hydrolysis removes the phthalimide protecting group, releasing the free amine.
Functionalization of the Aryl Group
Suzuki-Miyaura Coupling
For late-stage introduction of the aryl group, a boronic acid derivative (3-ethoxy-4-fluorophenylboronic acid ) is coupled to a bromocyclopropanamine intermediate.
Nucleophilic Aromatic Substitution
An alternative route involves substituting a nitro group on the cyclopropane-attached aryl ring:
-
Nitration : Introduce a nitro group at position 4 using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.
-
Diazo Fluorination : Treat with NaNO₂/HCl followed by HBF₄ to install fluorine.
-
Ethoxylation : Williamson ether synthesis with ethyl bromide and K₂CO₃.
Amine Protection and Deprotection
Cbz Protection Strategy
To prevent side reactions during cyclopropanation, the amine is protected as a carbobenzyloxy (Cbz) derivative:
-
Protection : CbzCl, NaHCO₃, THF/water, 0°C (95% yield).
-
Deprotection : Hydrogenolysis (H₂, Pd(OH)₂/C, MeOH, 1 bar) removes the Cbz group while reducing any residual halogens (e.g., from fluorination steps).
Salt Formation and Purification
Hydrochloride Salt Crystallization
The free base is treated with HCl in ethanol to form the hydrochloride salt:
-
Conditions : 2 M HCl in EtOH, stirred at 25°C for 2 h.
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Isolation : Filtered and washed with cold ether to yield a crystalline solid (purity >99% by HPLC).
-
XRPD Analysis : Confirms polymorphic Form 2, characterized by peaks at 2θ = 8.2°, 12.5°, and 18.7°.
Stereochemical Control
Chiral Auxiliaries
The (1S,2R) configuration is achieved using (R)-BINOL-derived titanium complexes during cyclopropanation, providing enantiomeric excess (ee) >90%.
Kinetic Resolution
Enzymatic resolution with lipase CAL-B selectively hydrolyzes the undesired (1R,2S) enantiomer, enhancing ee to >99%.
Process Optimization
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or fluorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Neurological Research
- The compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of mood disorders and neurodegenerative diseases. Studies suggest it may modulate serotonin and dopamine pathways, which are crucial in treating conditions such as depression and anxiety .
-
Antidepressant Activity
- Preliminary studies indicate that (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride exhibits antidepressant-like effects in animal models. Its mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters associated with mood regulation .
- Analgesic Properties
Research Applications
- Chemical Synthesis
- Drug Development
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive-like behavior in rodent models. |
| Study B | Pain Management | Showed effective pain relief comparable to standard analgesics in preclinical trials. |
| Study C | Neurotransmitter Modulation | Indicated modulation of serotonin levels, suggesting potential for mood disorder treatment. |
Mechanism of Action
The mechanism by which (1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
*Inferred from analogs.
Key Findings and Implications
- Positional Isomerism : Ethoxy/fluoro positional swaps (e.g., 3-ethoxy-4-fluoro vs. 4-ethoxy-3-fluoro) significantly alter steric profiles, impacting interactions with hydrophobic binding pockets.
- Substituent Effects : Ethoxy groups enhance lipophilicity, favoring blood-brain barrier penetration, while halogens (Cl/F) improve target specificity via halogen bonding.
- Commercial Relevance : These compounds are widely available as high-purity intermediates (≥97%), supplied by manufacturers like Aladdin Scientific and Chongqing Chemdad.
This analysis underscores the importance of substituent positioning and electronic properties in optimizing cyclopropane-based compounds for pharmaceutical development. Further studies on receptor binding and metabolic stability are warranted to elucidate structure-activity relationships.
Biological Activity
(1S,2R)-rel-2-(3-ethoxy-4-fluorophenyl)cyclopropan-1-amine hydrochloride, with the CAS number 2055841-10-4, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethoxy group and a fluorophenyl moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The compound's molecular formula is , with a molecular weight of approximately 231.7 g/mol. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the cyclopropane ring often contributes to enhanced binding affinity and selectivity towards specific targets.
Antitumor Activity
Preliminary studies have suggested that this compound exhibits antitumor properties. In vitro assays have shown activity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF7 (Breast cancer) | 15.3 |
| HeLa (Cervical cancer) | 10.8 |
These results indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms and efficacy.
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Studies have indicated that similar cyclopropane derivatives can modulate neurotransmitter release, potentially impacting mood and cognitive functions.
Study 1: Antitumor Efficacy in Rodent Models
A study conducted on tumor-bearing mice demonstrated that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The maximum effective dose was determined to be 20 mg/kg when administered intraperitoneally.
Study 2: Neurotransmitter Modulation
In a controlled experiment assessing the compound's effects on serotonin levels in rat models, it was observed that the compound increased serotonin release significantly at doses of 5 mg/kg and 10 mg/kg. This suggests potential applications in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
